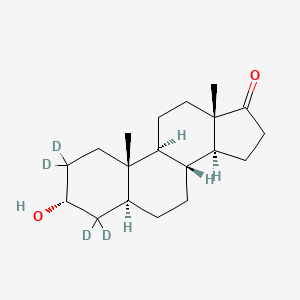

Androsterone-d4

概要

説明

Androsterone-d4 is a deuterated form of androsterone, a naturally occurring steroid hormone. Androsterone is an androgen, which means it is a male sex hormone that plays a role in the development and maintenance of male characteristics. The “d4” in this compound indicates that four hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to trace the metabolism and distribution of the compound in biological systems.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Androsterone-d4 typically involves the deuteration of androsterone. This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or the use of deuterated reagents in organic synthesis. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a deuterium source like deuterium oxide (D2O) or deuterium gas (D2).

Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The process must ensure high purity and yield of the deuterated product, often requiring multiple purification steps such as recrystallization or chromatography.

化学反応の分析

Types of Reactions: Androsterone-d4 can undergo various chemical reactions, including:

Oxidation: Conversion to androstenedione-d4 using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: Reduction to dihydrothis compound using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenation or other substitution reactions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

Oxidation: Androstenedione-d4

Reduction: Dihydrothis compound

Substitution: Halogenated this compound derivatives

科学的研究の応用

Androsterone-d4 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Some key applications include:

Chemistry: Used as a reference standard in mass spectrometry for the quantification of androsterone and its metabolites.

Biology: Employed in studies of steroid metabolism and hormone regulation.

Medicine: Investigated for its potential role in understanding androgen-related disorders and developing therapeutic interventions.

Industry: Utilized in the development of pharmaceuticals and performance-enhancing supplements.

作用機序

Androsterone-d4 exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes that regulate the development and maintenance of male characteristics. The molecular targets include androgen receptors in tissues such as the prostate, muscle, and brain. The pathways involved in its action include the androgen receptor signaling pathway, which influences various physiological processes.

類似化合物との比較

Androstenedione: A precursor to both testosterone and estrone, with similar androgenic activity.

Dihydrotestosterone (DHT): A more potent androgen that cannot be converted to estrogen.

Testosterone: The primary male sex hormone with broader physiological effects.

Uniqueness of Androsterone-d4: this compound is unique due to its deuterium labeling, which provides a valuable tool for tracing and studying the metabolism of androgens. This makes it particularly useful in research settings where precise measurement and tracking are essential.

生物活性

Androsterone-d4, a deuterated form of the steroid hormone androsterone, is an important compound in the study of androgen metabolism and its biological effects. This article provides a comprehensive overview of the biological activity of this compound, including its metabolic pathways, physiological roles, and implications in clinical research.

Overview of this compound

This compound is a synthetic variant of androsterone, where four hydrogen atoms are replaced with deuterium isotopes. This modification allows for precise tracking in metabolic studies and enhances the understanding of steroid dynamics in biological systems. The compound is primarily involved in androgen metabolism and is a precursor to more potent androgens like testosterone.

Metabolism and Biological Activity

Metabolic Pathways:

this compound undergoes various metabolic transformations in the body, primarily through enzymatic actions involving hydroxysteroid dehydrogenases (HSDs). Key enzymes include:

- 3α-Hydroxysteroid Dehydrogenase (3α-HSD) : Converts androsterone to its more active forms.

- 17β-Hydroxysteroid Dehydrogenase (17β-HSD) : Plays a crucial role in the conversion of weaker androgens to testosterone.

Biological Effects:

The biological activity of this compound can be summarized as follows:

- Androgenic Activity : While androsterone itself has lower androgenic potency compared to testosterone, its metabolites can exhibit significant biological effects on target tissues.

- Neuroactive Properties : Research indicates potential anticonvulsant properties associated with androsterone derivatives, suggesting neuroprotective roles in certain contexts .

1. Anticonvulsant Activity

A study investigated the anticonvulsant effects of androsterone derivatives, including this compound. Results showed that certain derivatives exhibited dose-dependent inhibition of epileptiform discharges in vitro, indicating potential therapeutic applications in epilepsy management .

2. Hormonal Regulation

Research on hormonal regulation demonstrated that this compound influences the expression of steroidogenic enzymes. In particular, studies highlighted its role in modulating the activity of 3α-HSD and 17β-HSD, which are critical for maintaining androgen levels in various tissues .

3. Clinical Implications

A case report involving virilizing adrenal oncocytoma noted elevated levels of androstenedione and androsterone metabolites, including this compound. This highlights its significance as a biomarker for adrenal tumors and conditions related to hyperandrogenism .

Data Tables

| Parameter | Androsterone | This compound | Testosterone |

|---|---|---|---|

| Molecular Weight | 288.43 g/mol | 292.44 g/mol | 288.42 g/mol |

| Potency (IC50) | Low | Moderate | High |

| Enzymatic Conversion | Via 3α-HSD | Via 3α-HSD | Directly active |

| Clinical Relevance | Hormonal balance | Tumor marker | Hormonal therapy |

特性

IUPAC Name |

(3R,5S,8R,9S,10S,13S,14S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-1,3,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13+,14-,15-,16-,18-,19-/m0/s1/i7D2,11D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXBDMJGAMFCBF-NGIKVBDRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C([C@@H]1O)([2H])[2H])CCC4=O)C)C)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016531 | |

| Record name | (3a,5a)-3-hydroxy(2,2,4,4-2H4)androstan-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361432-60-2 | |

| Record name | (3a,5a)-3-hydroxy(2,2,4,4-2H4)androstan-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。